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An In-Depth Technical Guide on the Theoretical Properties of Scandium Carbide (ScC)

Introduction

Scandium carbide (ScC) is a transition metal carbide that has garnered significant interest
within the materials science community. It exhibits a unique combination of properties
characteristic of metals and ceramics, including high thermal and electrical conductivity, heat
resistance, and notable mechanical strength.[1][2] Theoretical studies, primarily employing first-
principles calculations based on density functional theory (DFT), have been instrumental in
predicting and understanding the fundamental properties of ScC in both its bulk and diatomic
forms. This guide provides a comprehensive overview of the theoretically determined structural,
mechanical, and electronic properties of ScC, intended for researchers and scientists in
materials development and related fields.

Computational Methodologies

The theoretical data presented herein are predominantly derived from ab initio quantum
mechanical calculations. These methods solve for the electronic structure of a material from
first principles, without reliance on empirical data.

o Bulk Properties: For bulk crystalline ScC, calculations are often performed using the Full-
Potential Linearized-Augmented Plane Wave (FP-LAPW) method or the Vienna Ab initio
Simulation Package (VASP).[2][3] These are implementations of Density Functional Theory
(DFT). The Generalized Gradient Approximation (GGA) is a common functional used to
describe the exchange-correlation energy, which accounts for the quantum mechanical
effects of electrons.[2][3]
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» Diatomic Properties: The properties of the diatomic ScC molecule are investigated using
high-level ab initio multireference methods, such as the Complete Active Space Self-
Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI).[4]
These methods are necessary to accurately describe the complex electronic structure of
transition metal-containing molecules.[4]

Below is a workflow diagram illustrating the typical computational process for determining the
theoretical properties of a solid-state material like ScC.
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Caption: Computational workflow for determining material properties via DFT.

General and Structural Properties

Theoretical calculations have explored several potential crystal structures for ScC, including
rocksalt (NaCl), CsCl, NiAs, Zincblende (ZB), and Wurtzite (WZ).[3] The ground state, or the
most stable phase at ambient pressure, is determined to be the rocksalt (NaCl) structure.[3][5]
This contradicts some database entries which list a hexagonal structure.[1] The NaCl and NiAs
phases are found to be both mechanically and dynamically stable, whereas the ZB and CsCl
phases are predicted to be unstable.[3][5]

Table 1: General Properties of ScC
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Property Value Reference
Compound Formula ScC [1]
Molecular Weight 56.97 g/mol [1]
Appearance Dark gray to black powder [1]
Calculated Density 3.54 g/cm?3 [1]

Table 2: Calculated Structural Properties of ScC Phases

Pressure Derivative

Lattice Constant Bulk Modulus (B in
Structure . of Bulk Modulus
(aoin A) GPa) '
(BY)
NacCl 4.67 158.0 4.19
CsCl 2.87 179.8 4.03
NiAs a=3.35, ¢=6.32 163.7 3.82
Zincblende 5.28 137.4 4.09

Data sourced from
first-principles
calculations using the
FP-LAPW method
with GGA.[3]

Under high pressure, ScC is predicted to undergo structural phase transitions. The transition
from the rocksalt (NaCl) structure to the CsCl structure is calculated to occur at a pressure of
111.0 GPa.[3][5] Another predicted transition is from the NiAs to the CsCl structure at 27.15
GPa.[3][5]

Mechanical Properties

The mechanical resilience of ScC has been thoroughly investigated theoretically. The elastic
constants (Cj) are fundamental quantities that describe a material's response to stress and its
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overall stability. From these constants, other mechanical properties such as Young's modulus,
shear modulus, and Poisson's ratio can be derived.[3]

ble 3: Calculated Elasti : i ]

Structure Cu C12 Caa Cis Cs3
NacCl 262.3 105.8 83.2

CsCl 170.8 184.3 -21.4

NiAs 344.9 74.8 - 53.6 363.3
Zincblende 133.1 139.5 114.7

Data sourced
from first-
principles
calculations.

[3]

The stability criteria for a cubic crystal are Ci1 > 0, Cas > 0, C11+2C12 > 0, and Ci1 > Ci2. Based
on these criteria, the calculated negative Caa for the CsCI structure and Ciz being larger than
C11 for the ZB structure indicate their mechanical instability.[3]

Table 4: Calculated Mechanical Properties of Stable ScC
Phases
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Property NaCl Phase NiAs Phase
Young's Modulus (Y in GPa) 221.7 201.2

Shear Modulus (S in GPa) 88.0 79.1
Poisson's Ratio (v) 0.26 0.27
Anisotropic Ratio (A) 0.53 0.045

Compressibility (B in 103
GPa™)

6.33 6.11

Data sourced from first-

principles calculations.[3]

The results indicate that the NaCl phase is the most stable and exhibits robust mechanical
properties. Notably, the addition of approximately 20% scandium carbide to titanium carbide
has been reported to double the hardness of the resulting mixed carbide to about 50 GPa, a
value approaching that of diamond.[6]

Electronic Properties

Theoretical studies of the electronic band structure and density of states (DOS) reveal that all
considered phases of ScC (NaCl, CsCl, NiAs, ZB, WZ) exhibit a metallic character.[3][5] This
metallic nature arises from the presence of electronic states at the Fermi level, allowing for the
movement of electrons and thus electrical conductivity. This property, combined with its
ceramic-like hardness and high melting point, places ScC in the class of materials known as
transition metal carbides (TMCs), which share properties of metals, ionic solids, and covalent
solids.[2]

Properties of Diatomic ScC

In addition to its bulk form, the diatomic ScC molecule has been studied using high-level
guantum chemistry methods. These calculations provide fundamental insights into the nature of
the scandium-carbon bond.
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Table 5: Calculated Properties of the Diatomic ScC

Molecule
Property Ground State (*I) Value Method
Bond Length (Re) 1.988 A MRCI
Dissociation Energy (De) 65.5 kcal/mol MRCI(+Q)
Dipole Moment () 3.267 D MRCI
Harmonic Frequency (we) 711 cm™1 MRCI

Data sourced from ab initio

multireference calculations.[4]

The ground state of the ScC molecule is determined to be of 2[1 symmetry.[4] The calculations
also identified eight other excited electronic states within an energy range of about 1 eV above
the ground state, with the first excited state (1) being just 1.2 kcal/mol higher in energy.[4]

Conclusion

Theoretical investigations based on first-principles methods have provided a detailed and
predictive understanding of the properties of scandium carbide. The ground state is confirmed
to be the mechanically and dynamically stable rocksalt (NaCl) structure, which exhibits metallic
character and robust mechanical properties. Under extreme pressure, it is predicted to
transition to a CsClI phase. Studies on the diatomic ScC molecule have elucidated the
fundamental bonding characteristics. This body of theoretical work establishes a solid
foundation for the experimental exploration and application of ScC in areas requiring materials
with a unique combination of metallic and ceramic-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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